molecular formula C20H20FN3O2 B2883852 N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide CAS No. 880810-56-0

N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No. B2883852
M. Wt: 353.397
InChI Key: MXVTWIXMZOVFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide” is a chemical compound. It appears to contain a fluorophenyl group, a quinazolinone group, and a hexanamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate 2-fluorophenyl and 4-oxoquinazolin-3(4H)-yl precursors, followed by the attachment of the hexanamide group. The exact methods would depend on the specific reactivity of these groups and the conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic 2-fluorophenyl and 4-oxoquinazolin-3(4H)-yl groups, as well as the aliphatic hexanamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring, the electrophilic carbonyl group in the quinazolinone ring, and the polar amide group in the hexanamide chain.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could impact its solubility, while the fluorine atom could affect its reactivity.


Scientific Research Applications

Antibacterial Activity

Research on fluoroquinolones, a class of compounds related to N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents, demonstrating significant antibacterial potency, especially against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).

Anticancer Activity

Compounds structurally similar to N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide have been evaluated for their anticancer potential. Riadi et al. (2021) described the synthesis and biological evaluation of a quinazolinone-based derivative, showing potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, which are crucial for cancer cell proliferation and survival (Riadi et al., 2021).

Antimicrobial and Antifungal Activity

Novel fluorine-containing compounds with quinazolinone and thiazolidinone motifs have been synthesized and showed remarkable in vitro antimicrobial and antifungal potency against various pathogens. Desai et al. (2013) identified compounds with significant antimicrobial activity, highlighting the potential for developing new therapeutic agents (Desai et al., 2013).

Fluorescence Studies

Fluorophores based on quinazolinone derivatives have been explored for their fluorescence properties. Singh et al. (2007) synthesized novel fluorophores and studied their fluorescence in different solvents, indicating potential applications in biological labeling and molecular imaging (Singh & Singh, 2007).

Anti-inflammatory and Analgesic Properties

Research into quinazolinone derivatives also includes their potential anti-inflammatory and analgesic effects. Farag et al. (2012) synthesized new derivatives and carried out preliminary screenings, suggesting some compounds could serve as leads for developing new anti-inflammatory and analgesic drugs (Farag et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity.


properties

IUPAC Name

N-(2-fluorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-16-9-4-6-11-18(16)23-19(25)12-2-1-7-13-24-14-22-17-10-5-3-8-15(17)20(24)26/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVTWIXMZOVFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.